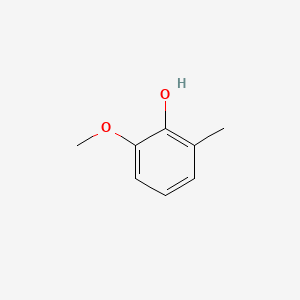

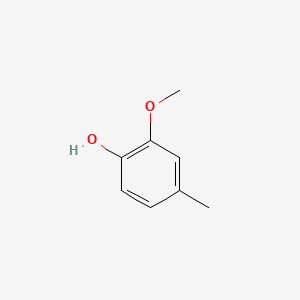

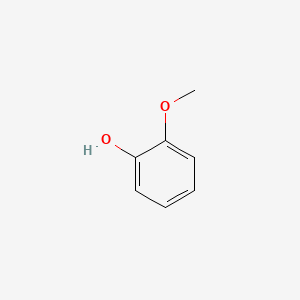

2-Methoxy-6-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7374. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183167 | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-67-5 | |

| Record name | 2-Methoxy-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2896-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHOXY-6-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV9KQQ59VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-6-methylphenol from o-Vanillin

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) into 2-methoxy-6-methylphenol. This transformation is of significant interest to researchers in medicinal chemistry and materials science due to the utility of the target molecule as a versatile building block. This document details a primary, multi-step synthetic pathway involving the reduction of the aldehyde to a benzyl alcohol, followed by hydrogenolysis of the resulting hydroxyl group. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. It is intended to serve as a practical resource for researchers, chemists, and professionals in drug development, enabling them to replicate and optimize this synthesis.

Introduction: Strategic Importance and Synthetic Challenges

This compound, an isomer of the more common creosol (2-methoxy-4-methylphenol), is a valuable substituted phenol derivative. Its unique substitution pattern makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl, methoxy, and methyl groups allows for regioselective functionalization, making it a desirable starting material for targeted molecular design.

o-Vanillin is an economically attractive and readily available starting material derived from lignin, a renewable biomass source. However, the conversion of o-vanillin to this compound presents a distinct chemical challenge: the selective reduction of a carbonyl group to a methyl group in the presence of a phenolic hydroxyl group. Direct reduction methods like the Wolff-Kishner or Clemmensen reductions are often incompatible with the acidic phenolic proton, leading to low yields and undesirable side reactions.

Therefore, a multi-step approach is necessary. The most logical and widely practiced strategy involves a two-step reduction sequence:

-

Selective Hydrogenation: The aldehyde functional group of o-vanillin is first selectively reduced to a primary alcohol, yielding the intermediate 2-hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol).

-

Hydrodeoxygenation (HDO): The resulting benzylic alcohol is then subjected to hydrogenolysis to cleave the C-OH bond and replace it with a C-H bond, affording the final product, this compound.

This guide will focus on this robust and reproducible two-step pathway, providing the scientific rationale and detailed protocols necessary for its successful implementation in a laboratory setting.

The Two-Step Synthetic Pathway: From Aldehyde to Alkane

The conversion of o-vanillin to this compound is best accomplished through the intermediacy of o-vanillyl alcohol. This strategy circumvents the harsh conditions of direct deoxygenation and allows for high-yielding, selective transformations.

Diagram of the Overall Synthetic Pathway

Caption: Overall two-step synthesis of this compound from o-vanillin.

Step 1: Selective Hydrogenation of o-Vanillin

The first critical step is the chemoselective reduction of the aldehyde group to a primary alcohol without affecting the aromatic ring or the phenolic hydroxyl group. Two primary methods are highly effective for this transformation: catalytic hydrogenation and chemical reduction with sodium borohydride.

Rationale for Method Selection

-

Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas. It is highly efficient and selective for the reduction of aldehydes.[1][2] The reaction conditions can be tuned (temperature, pressure) to achieve high conversion and selectivity.[1] This "green" approach generates minimal waste, with the catalyst being easily recoverable through filtration.

-

Sodium Borohydride (NaBH₄) Reduction: This is a widely used, reliable, and experimentally simple method for reducing aldehydes and ketones.[3] NaBH₄ is a mild reducing agent that is unreactive towards the aromatic ring and stable in alcoholic solvents, making it ideal for this synthesis. Its primary advantage is operational simplicity, as it does not require specialized high-pressure hydrogenation equipment.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-hydroxy-3-methoxybenzyl alcohol via catalytic hydrogenation of o-vanillin.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Palladium on Carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a pressure reactor vessel, dissolve o-vanillin (e.g., 10.0 g, 65.7 mmol) in methanol (150 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 5% by weight of the substrate) to the solution.

-

Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.7 MPa).[1]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-80°C).[1][4]

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-hydroxy-3-methoxybenzyl alcohol, can be purified by recrystallization if necessary.

Trustworthiness & Validation:

-

Expected Yield: >95%.[1]

-

Appearance: White to off-white crystalline solid.[5]

-

Melting Point: 61-63 °C.[6]

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a benzylic alcohol CH₂ signal (~4.7 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

Step 2: Hydrodeoxygenation of o-Vanillyl Alcohol

The second step involves the hydrogenolysis of the benzylic alcohol group to a methyl group. This reaction is also typically performed via catalytic hydrogenation but under conditions that favor the cleavage of the C-O bond.

Mechanistic Insight

The hydrodeoxygenation (HDO) of a benzylic alcohol over a palladium catalyst is believed to proceed through the formation of a benzyl-palladium intermediate. The presence of an acid co-catalyst can facilitate the reaction by protonating the hydroxyl group, making it a better leaving group (water). The palladium surface then facilitates the reductive cleavage of this C-O bond by hydrogen.

Experimental Protocol: Hydrodeoxygenation

Objective: To synthesize this compound by hydrodeoxygenation of 2-hydroxy-3-methoxybenzyl alcohol.

Materials:

-

2-Hydroxy-3-methoxybenzyl alcohol

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Perchloric acid (HClO₄) or another strong acid (catalytic amount)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure reactor

Procedure:

-

Charge the pressure reactor vessel with 2-hydroxy-3-methoxybenzyl alcohol (e.g., 5.0 g, 32.4 mmol), ethanol (100 mL), and 10% Pd/C (0.5 g, 10% by weight).

-

Add a catalytic amount of a strong acid, such as a few drops of perchloric acid, to the mixture.

-

Seal the reactor, purge with nitrogen, and then with hydrogen.

-

Pressurize the reactor with hydrogen gas to a higher pressure than in Step 1 (e.g., 2-4 MPa).

-

Heat the reaction mixture to a higher temperature (e.g., 80-120°C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed. This step may take several hours (4-12 h).

-

After completion, cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

-

Neutralize the acidic solution with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation.

Trustworthiness & Validation:

-

Expected Yield: 70-85%.

-

Validation: Confirm the final structure via spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the benzylic CH₂OH signal and the appearance of a new methyl (CH₃) signal (~2.2 ppm) will confirm the successful hydrodeoxygenation. Mass spectrometry will show the expected molecular ion peak for C₈H₁₀O₂.

Data Summary and Comparative Analysis

| Parameter | Step 1: Selective Hydrogenation | Step 2: Hydrodeoxygenation |

| Reaction Type | Aldehyde Reduction | Benzylic Alcohol Hydrogenolysis |

| Typical Catalyst | 10% Pd/C | 10% Pd/C |

| Key Reagents | H₂ or NaBH₄ | H₂, Acid catalyst |

| Solvent | Methanol / Ethanol | Ethanol / Ethyl Acetate |

| Temperature | 30 - 80 °C[1][4] | 80 - 120 °C |

| Pressure | 0.7 - 1.0 MPa[1] | 2.0 - 4.0 MPa |

| Typical Yield | >95%[1] | 70 - 85% |

| Key Transformation | -CHO → -CH₂OH | -CH₂OH → -CH₃ |

Conclusion

The synthesis of this compound from the renewable feedstock o-vanillin is a highly feasible and efficient process when conducted via a two-step reductive pathway. By first selectively reducing the aldehyde to o-vanillyl alcohol and subsequently performing a hydrodeoxygenation, the challenges associated with direct deoxygenation are effectively bypassed. The protocols detailed in this guide, grounded in established catalytic hydrogenation principles, offer a reliable and high-yielding route to the target molecule. This methodology provides a robust foundation for researchers requiring access to this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Jarrahpour, A. A., Motamedifar, M., Hadi, N., & Zarei, M. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]

-

Tibrewal, K. (2023). How to carry out selective hydrogenation of vanillin to vanillyl alcohol using Ni-Cu catalyst? ResearchGate. [Link]

-

The Hong Kong Polytechnic University. (n.d.). Selective hydrogenation of vanillin to vanillyl alcohol over Pd, Pt, and Au catalysts supported on an advanced nitrogen-containing carbon material produced from food waste. PolyU Institutional Repository. [Link]

-

Wang, L., et al. (n.d.). Engineering the electronic structure of Pt for selective hydrogenation of vanillin to vanillyl alcohol and p-cresol. OUCI. [Link]

-

Vasanthakumar, P., & Karvembu, R. (2020). Hydrogenation of vanillin to vanillyl alcohol over Pd/PDA/Ni foam in micropacked bed reactors. ResearchGate. [Link]

-

Saha, S. N., Halder, P., & Mandal, S. (n.d.). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. ResearchGate. [Link]

-

Luo, H., et al. (2022). Selective hydrogenation of vanillin to vanillyl alcohol over Pd, Pt, and Au catalysts supported on an advanced nitrogen-containing carbon material produced from food waste. ResearchGate. [Link]

-

Sun, W., et al. (2013). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Molecules. [Link]

-

Fraaije, M. W., et al. (1998). Enzymatic synthesis of vanillin. Applied and Environmental Microbiology. [Link]

-

NIST. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol. NIST WebBook. [Link]

-

Chemdad. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Hydroxy-3-methoxybenzyl alcohol | 4383-05-5 [smolecule.com]

- 4. Engineering the electronic structure of Pt for selective hydrogenation of vanillin to vanillyl alcohol and p-cresol [ouci.dntb.gov.ua]

- 5. 2-Hydroxy-3-methoxybenzyl alcohol | 4383-05-5 | Benchchem [benchchem.com]

- 6. 2-羟基-3-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

A Spectroscopic Guide to 2-Methoxy-6-methylphenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-6-methylphenol (CAS 2896-67-5), a key aromatic building block in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind the observed spectroscopic behaviors, providing field-proven insights into experimental design and data interpretation.

Introduction: The Molecular Portrait of this compound

This compound, also known as 6-methoxy-o-cresol, is a disubstituted phenol with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[1] Its structure, featuring a hydroxyl, a methoxy, and a methyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular portrait of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.95 | t | 1H | Ar-H (H4) |

| ~ 6.80 | d | 1H | Ar-H (H3 or H5) |

| ~ 6.75 | d | 1H | Ar-H (H5 or H3) |

| ~ 5.60 | s (broad) | 1H | -OH |

| 3.85 | s | 3H | -OCH₃ |

| 2.25 | s | 3H | -CH₃ |

Interpretation and Expert Insights:

The aromatic region (δ 6.7-7.0 ppm) displays a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The proton at position 4 (H4), situated between two other protons, is expected to appear as a triplet. The protons at positions 3 and 5 (H3 and H5) would each appear as a doublet. The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.[2] The sharp singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups are readily assigned based on their characteristic chemical shifts and integration values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | C-OH (C1) |

| ~ 147.0 | C-OCH₃ (C2) |

| ~ 128.0 | C-CH₃ (C6) |

| ~ 124.0 | C4 |

| ~ 121.0 | C5 |

| ~ 110.0 | C3 |

| ~ 56.0 | -OCH₃ |

| ~ 16.0 | -CH₃ |

Interpretation and Expert Insights:

The carbons directly attached to the electron-withdrawing oxygen atoms (C1 and C2) are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the methyl group (C6) and the other aromatic carbons (C3, C4, C5) resonate at chemical shifts typical for substituted benzene rings. The aliphatic carbons of the methoxy and methyl groups are found in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A robust protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: A simplified workflow for obtaining an FTIR spectrum.

Step-by-Step Methodology (Thin Film Technique for Liquids):

-

Sample Preparation: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan to record the spectrum of the ambient atmosphere.

-

Sample Scan: Run the sample scan to obtain the IR spectrum of the compound.

-

Data Analysis: Identify and label the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Plausible Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 108 | Moderate | [M - CH₂O]⁺ |

| 95 | Moderate | [M - CH₃ - CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Data sourced from the NIST Chemistry WebBook. [1] Interpretation and Expert Insights:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 138, which confirms its molecular weight. [1]A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (-CH₃) from the methoxy group, leading to the formation of a stable ion at m/z 123. [1]Another characteristic fragmentation is the loss of formaldehyde (CH₂O) from the molecular ion, resulting in a peak at m/z 108. Further fragmentation can lead to the loss of carbon monoxide (CO) and the formation of the phenyl cation at m/z 77.

Proposed Fragmentation Pathway

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-methylphenol and its Derivatives

Abstract:

This technical guide provides a comprehensive overview of the biological activities of 2-Methoxy-6-methylphenol and its derivatives, compounds of significant interest in the fields of pharmacology and drug development. From a foundation of antioxidant potential, this document explores the multifaceted therapeutic applications of these molecules, including their anti-inflammatory, antimicrobial, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the existing literature but also detailed, field-proven experimental protocols and mechanistic insights to facilitate further investigation and application of this promising class of compounds. We will delve into the synthesis of key derivatives, the molecular mechanisms underpinning their biological effects, and the assays used to quantify their potency.

Introduction: The Therapeutic Potential of Methoxyphenolic Scaffolds

This compound, a substituted phenolic compound, and its parent molecule, vanillin (4-hydroxy-3-methoxybenzaldehyde), serve as versatile scaffolds in medicinal chemistry.[1] The presence of the hydroxyl and methoxy groups on the aromatic ring is crucial for their biological activity, particularly their antioxidant properties which lay the foundation for their broader therapeutic effects.[2] The ability to readily modify the core structure, especially through the aldehyde group in vanillin, has led to the synthesis of a diverse library of derivatives, most notably Schiff bases, with enhanced and varied biological activities.[3] These derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents, making them a fertile ground for drug discovery.[1] This guide will systematically explore these activities, providing both the theoretical framework and the practical methodologies for their evaluation.

Antioxidant Activity: The Cornerstone of Biological Function

The primary and most fundamental biological activity of this compound and its derivatives is their ability to scavenge free radicals. This antioxidant capacity is the mechanistic underpinning for many of their other therapeutic effects, as oxidative stress is a key pathological factor in inflammation, microbial infections, and cancer.

Mechanism of Action: Radical Scavenging

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating methoxy group further enhances this stability, making the compound a more effective antioxidant.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of these compounds is typically quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of a compound to scavenge the stable DPPH free radical.

| Compound | Derivative Type | DPPH IC50 (µM) | Reference |

| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | Schiff Base | 10.46 ppm (approx. 40.7 µM) | [4] |

| Ferulyl-S-proline derivative | Ester | Not specified, but showed activity | [5] |

| Vanillin | Aldehyde | More potent than some derivatives | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the antioxidant activity of a test compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Compound and Control: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the ascorbic acid positive control.

-

Assay Procedure:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the test compound or ascorbic acid to their respective wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[2]

Mechanism of Action: Inhibition of NF-κB and COX-2

A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and the enzyme cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these compounds can downregulate the entire inflammatory cascade.

Furthermore, direct inhibition of the COX-2 enzyme is another key anti-inflammatory mechanism. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes. Commercially available kits are often used for this purpose.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test compound

-

Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound and the control inhibitors.

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound or control inhibitor at various concentrations.

-

Include a control with no inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: The product of the reaction (prostaglandins) is typically measured using an ELISA-based method provided in the kit.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic bacteria and fungi.[7]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of these phenolic compounds is often multifaceted. Key mechanisms include:

-

Disruption of the Cell Membrane: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.

-

Inhibition of Enzymes: The hydroxyl and methoxy groups can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.

-

DNA Interaction: Some derivatives can bind to microbial DNA, interfering with replication and transcription.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-methoxy-6-(pyrazin-2-ylimino)methyl)phenol | Kelebsiella pneumoniae | 200 (moderately active) | [7] |

| " | Staphylococcus aureus | Inactive | [7] |

| " | Bacillus subtilis | Inactive | [7] |

| " | Pseudomonas aeruginosa | Inactive | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[8][9]

Materials:

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound

-

Standard antibiotic (positive control)

-

Sterile 96-well microplate

-

Incubator

Procedure:

-

Preparation of Inoculum: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound and the standard antibiotic in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The anticancer potential of this compound derivatives is an area of intense research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10]

Mechanism of Action: Induction of Apoptosis and Inhibition of Migration

The anticancer effects of these derivatives are often attributed to their ability to:

-

Induce Apoptosis: They can trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This is often mediated by the activation of caspases, a family of proteases that execute apoptosis.

-

Inhibit Cell Proliferation: They can arrest the cell cycle at different phases, preventing cancer cells from dividing.

-

Inhibit Cell Migration and Invasion: By targeting signaling pathways involved in cell motility, such as the FAK and AKT pathways, they can reduce the metastatic potential of cancer cells.

Caption: Experimental workflow for assessing the anticancer activity of this compound derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effect of these compounds on cancer cells is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Activity | Reference |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | T47D (Breast Cancer) | 353.038 | Weak | [10] |

| Vanillin-p-Schiff base | MCF-7 (Breast Cancer) | 2.28 µM | Potent | [3] |

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell line

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Test compound

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation and IC50 Determination: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the migration of cancer cells.[11][12]

Materials:

-

Cancer cell line

-

Culture plates

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Grow the cancer cells in a culture plate until they form a confluent monolayer.

-

Create a "Wound": Using a sterile p200 pipette tip, make a straight scratch across the cell monolayer.

-

Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing the test compound at a non-toxic concentration. Include a control with no compound.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the closure rate between the treated and control groups.

This assay quantifies the activity of caspases, key mediators of apoptosis.[13][14]

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Analysis: Compare the caspase activity in the treated cells to that in the untreated cells.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold, often derived from o-vanillin, allows for the straightforward synthesis of a wide range of derivatives, with Schiff bases being a prominent class.

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. In the context of this guide, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a common starting material.

Caption: General reaction scheme for the synthesis of Schiff base derivatives from o-vanillin.

Example Synthetic Protocol: Synthesis of 2-methoxy-6-(pyrazin-2-ylimino)methyl)phenol

This protocol is adapted from the synthesis of a pyrazine-containing Schiff base derivative.[7]

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

2-Aminopyrazine

-

Anhydrous sodium sulfate

-

Dry dichloromethane

-

Methanol

Procedure:

-

A mixture of 2-aminopyrazine, o-vanillin, and anhydrous sodium sulfate in dry dichloromethane is stirred at room temperature for several hours.

-

The suspension is filtered, and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is recrystallized from methanol to obtain the purified Schiff base.

Safety and Toxicology

While this compound and its derivatives show significant therapeutic promise, a thorough evaluation of their safety and toxicological profile is essential for their development as drug candidates. Information from safety data sheets (SDS) indicates that some of these compounds may cause skin and eye irritation.[15] Further in-depth toxicological studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, are necessary to establish a comprehensive safety profile for any lead compound.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with a broad spectrum of biological activities. Their inherent antioxidant properties provide a strong foundation for their anti-inflammatory, antimicrobial, and anticancer effects. The ease of their synthesis and the potential for structural modification offer exciting opportunities for the development of novel therapeutic agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

-

In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

-

Comprehensive Toxicological Evaluation: To ensure the safety of lead candidates for clinical development.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising class of molecules.

References

-

Yadav R, Saini D, Yadav D. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences. 2018;15(1):57-62. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

Ma W, Li X, Song P, et al. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway. European Journal of Pharmacology. 2019;849:43-49. [Link]

-

UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

Bowdish Lab. NF-kBLUCIFERASE ASSAY. 2012. [Link]

-

MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

-

Semantic Scholar. A Review on the Vanillin derivatives showing various Biological activities. [Link]

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). 2025. [Link]

-

Microbiology Inquiry. Broth Microdilution. [Link]

-

National Institutes of Health. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. 2020. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

-

Wikipedia. Broth microdilution. [Link]

-

Cusabio. Caspase-3 activity assay. [Link]

-

Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

-

ResearchGate. (PDF) Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. 2022. [Link]

-

Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

-

JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. 2023. [Link]

-

CLYTE Technologies. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. 2025. [Link]

-

Bio-protocol. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays. 2018. [Link]

-

National Institutes of Health. Caspase Protocols in Mice. [Link]

-

Axion Biosystems. Cell Migration and Scratch Assays. [Link]

-

ResearchGate. Scheme 1: Synthetic pathway followed for the preparation of 2-methoxy-6-{[(2-alkyl/ arylethyl)imino]methyl}phenol derivatives (Compounds 1-15) 2-methoxy-6-({[2-(pyridin-2-yl)ethyl]imino}methyl)phenol (Compound 1). [Link]

-

ROCK inhibitor. Exploring Cellular Migration and Repair with the Wound Healing Assay. [Link]

-

SciSpace. Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexe. [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. 2021. [Link]

-

ResearchGate. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. 2025. [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

ResearchGate. (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. [Link]

-

National Institutes of Health. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. 2021. [Link]

-

ResearchGate. IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... [Link]

-

MDPI. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. 2023. [Link]

-

ResearchGate. Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Link]

-

ResearchGate. Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells. [Link]

-

Carl Roth. Safety Data Sheet: 2-Methoxyphenol. [Link]

-

National Institutes of Health. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. 2019. [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

MDPI. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 5. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. clyte.tech [clyte.tech]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. caspase3 assay [assay-protocol.com]

- 15. researchgate.net [researchgate.net]

2-Methoxy-6-methylphenol CAS number and physical constants

An In-Depth Technical Guide to 2-Methoxy-6-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and practical applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

This compound, also known by synonyms such as 6-Methylguaiacol and 2-Hydroxy-3-methylanisole, is a substituted phenol derivative with significant utility in synthetic organic chemistry.[1][2] Its unique substitution pattern—a hydroxyl, a methoxy, and a methyl group on the benzene ring—provides a versatile scaffold for constructing more complex molecular architectures. This strategic positioning of functional groups makes it a valuable starting material and intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and specialty materials. Its role as a research chemical is well-established, particularly in the preparation of ligands for coordination chemistry and as a precursor for other fine chemicals.[1][3][4]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. The key identifiers and constants for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2896-67-5 | [1][2][5][6][7] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][5][8] |

| Molecular Weight | 138.16 g/mol | [2][6][8] |

| IUPAC Name | This compound | [8] |

| Appearance | Beige solid, colorless crystals | [1] |

| Melting Point | 41-42 °C | [1][6] |

| Boiling Point | 164-165 °C (at 20 Torr) | [1][6] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.32 ± 0.10 (Predicted) | [1] |

| LogP | 1.82 - 2.1 | [1][6][8] |

| Flash Point | 91.6 ± 6.7 °C | [6] |

Synthesis and Chemical Reactivity

While various synthetic routes exist, a common conceptual pathway to this compound involves the selective methylation of a dihydroxy-toluene precursor or ortho-lithiation followed by methylation of o-cresol derivatives.

The reactivity of this compound is dominated by its three functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and readily undergoes deprotonation to form a phenoxide ion, a potent nucleophile. It is the primary site for etherification, esterification, and O-alkylation reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl, methoxy, and methyl groups guide incoming electrophiles, allowing for controlled functionalization of the benzene core.

-

Methoxy Group: The methoxy group can be cleaved under harsh conditions (e.g., using strong acids like HBr or HI) in a demethylation reaction, which is a useful synthetic transformation.[1][4]

A significant application of its reactivity is in the synthesis of Schiff bases. The phenolic hydroxyl group can direct ortho-formylation, and the resulting aldehyde readily condenses with primary amines to form imines (Schiff bases). These products are highly valuable as ligands in coordination chemistry.[3]

Caption: Conceptual pathway for synthesizing a Schiff base from this compound.

Applications in Research and Development

This compound serves as a critical building block in several areas of chemical R&D:

-

Pharmaceutical Synthesis: As a substituted phenol, it is an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure can be found in the backbones of various molecular classes being investigated for therapeutic properties.

-

Ligand Synthesis: It is frequently used to create bespoke ligands for metal complexes.[3] These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic or imaging agents.

-

Fine Chemical Preparation: It acts as a precursor in transformations such as demethylation to produce 2,3-dimethoxytoluene, another valuable chemical intermediate.[1][4]

Experimental Protocol: Synthesis of a Schiff Base

This protocol details the synthesis of a Schiff base ligand, a common application demonstrating the utility of this compound. This procedure is illustrative and should be adapted based on specific reactants and laboratory safety protocols.

Objective: To synthesize 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol via condensation.[3]

Materials:

-

o-Vanillin (3-methoxysalicylaldehyde) - Note: This is the pre-formylated analog for direct use.

-

2-(Aminomethyl)pyridine

-

Methanol (absolute)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve o-vanillin (1.0 eq) in a minimal amount of absolute methanol (~20-30 mL).

-

Reaction Initiation: While stirring the solution at room temperature, add 2-(aminomethyl)pyridine (1.0 eq) dropwise over 5 minutes.

-

Reaction Progression: A color change (typically to yellow or orange) should be observed upon addition, indicating the formation of the imine.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux. Let the reaction proceed under reflux for 2-4 hours to ensure complete condensation.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting solid or oil is the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Schiff base product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of a Schiff base ligand.

Safety and Handling

Proper safety precautions are essential when working with this compound and its derivatives.

-

GHS Classification: The compound is classified with the following hazards:

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook (alternate link). Retrieved from [Link]

-

Saha, S. N., Halder, P., & Mandal, S. (n.d.). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Saleth Prabhakar, U. P., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound CAS#: 2896-67-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2896-67-5 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-6-methylphenol, with a specific focus on its solubility in common solvents and its chemical stability under various stress conditions. As a substituted phenol, understanding these characteristics is paramount for its application in pharmaceutical research and development, chemical synthesis, and materials science. This document synthesizes available data, draws logical inferences from structurally related compounds, and presents detailed experimental protocols to empower researchers in their handling, formulation, and analysis of this compound. All methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Molecule of Interest

This compound, also known as 6-methylguaiacol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3] Its structure, featuring a phenol ring substituted with both a methoxy and a methyl group, imparts a unique combination of lipophilicity and hydrogen-bonding capability. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their potential to influence metabolic stability and receptor binding. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its effective utilization in drug design, formulation development, and as a versatile research chemical.[1]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the design of effective drug delivery systems. The presence of both a polar hydroxyl group and non-polar methyl and methoxy groups in this compound suggests a nuanced solubility profile across a range of solvents.

Predicted and Observed Solubility in Common Solvents

Table 1: Predicted and Estimated Solubility of this compound at Ambient Temperature (20-25°C)

| Solvent | Predicted/Estimated Solubility | Rationale and Supporting Data |

| Water | Sparingly Soluble (~2-5 g/L) | The structurally similar 2-methoxy-4-methylphenol has a predicted water solubility of 2.093 g/L.[4] 2-Methoxyphenol (guaiacol) is slightly soluble in water at 17 g/L at 15°C.[5] The additional methyl group in this compound is expected to slightly decrease aqueous solubility compared to guaiacol. |

| Ethanol | Freely Soluble | Phenolic compounds are generally highly soluble in alcohols. 2-Methoxyphenol is miscible with ethanol.[5] |

| Methanol | Freely Soluble | Similar to ethanol, methanol is a polar protic solvent that readily dissolves phenolic compounds. |

| Acetone | Freely Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for phenols. |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography for phenolic compounds, indicating good solubility. |

| Dichloromethane | Freely Soluble | The non-polar characteristics of the benzene ring and methyl group contribute to good solubility in chlorinated solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol is designed to be robust and reproducible.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, ethanol, methanol, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Validated HPLC-UV or GC-MS method for quantification

Procedure:

-

Preparation of Saturated Solutions: Add an excess of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C and 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated quantification method (see Section 4).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Profile and Degradation Pathways

Investigating the chemical stability of a compound is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and elucidate degradation pathways under stressed conditions.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar phenolic compounds, the following degradation pathways are anticipated:

-

Oxidative Degradation: Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-donating nature of the methoxy and methyl groups can enhance this susceptibility.[6] A likely oxidative degradation pathway for 2-methoxyphenols involves the formation of a catechol intermediate, followed by further oxidation to a benzoquinone.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[6]

-

Hydrolytic Degradation (Acid and Base): While phenols are generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially lead to degradation. The phenoxide ion formed under basic conditions is often more susceptible to oxidation.

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC-UV method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for 48 hours.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method (see Section 4.1).

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the secondary degradation is minimized.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology for Quantification

Accurate and precise quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. A reverse-phase HPLC method is generally suitable for phenolic compounds.

Table 2: Recommended Starting Conditions for HPLC-UV Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |

| Gradient Elution | Start with a lower percentage of B and gradually increase | To ensure the elution of both polar and non-polar compounds, including potential degradation products.[7][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~275 nm | Phenolic compounds typically exhibit strong UV absorbance in this region. A full UV scan of a standard solution should be performed to determine the optimal wavelength. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

GC-MS Analysis with Derivatization

GC-MS offers high sensitivity and specificity, particularly for the identification of unknown degradation products. However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.

Derivatization Protocol (Silylation):

-

Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a small amount of a catalyst solvent like pyridine.[9]

-

Reaction: Cap the vial tightly and heat at approximately 70°C for 30 minutes to complete the reaction.

-

Analysis: Inject the derivatized sample into the GC-MS system.

Table 3: Typical GC-MS Parameters for Analysis of Silylated Phenols

| Parameter | Recommended Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless or split, depending on the concentration |

| Oven Temperature Program | Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV with a scan range of m/z 50-500 |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of direct experimental data in the public domain necessitates a reliance on predictive models and data from analogous compounds, the provided protocols offer a robust starting point for researchers to generate precise and reliable data. The methodologies for solubility determination, forced degradation studies, and analytical quantification are designed to be self-validating and adhere to high standards of scientific integrity.

Future work should focus on generating empirical data for the solubility of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems. Furthermore, detailed structural elucidation of its degradation products using advanced mass spectrometry techniques will provide a more complete picture of its stability profile. Such data will be invaluable for the continued development and application of this promising molecule in various scientific disciplines.

References

-

Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Microsoft .NET. Available at: [Link].

-

RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. ScienceDirect. Available at: [Link].

-

Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Available at: [Link].

-

NIST. This compound. Available at: [Link].

-

arXiv. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Available at: [Link].

-

ResearchGate. In Silico Prediction of Buffer Solubility Based on Quantum-Mechanical and HQSAR- and Topology-Based Descriptors. Available at: [Link].

-

MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at: [Link].

-

RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. ScienceDirect. Available at: [Link].

-

PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link].

-

ResearchGate. Stability Indicating RP-HPLC Method for Simultaneous Determination of Pholcodine and Guaiacol in Pharmaceutical Syrup. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

NIST. This compound. Available at: [Link].

-

Cheméo. 2-Methoxy-5-methylphenol. Available at: [Link].

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available at: [Link].

-

Science.gov. forced degradation products: Topics by Science.gov. Available at: [Link].

-

Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Available at: [Link].

Sources

- 1. This compound | 2896-67-5 [chemicalbook.com]

- 2. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Phenol, 2-methoxy- (CAS 90-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

Quantum chemical calculations for 2-Methoxy-6-methylphenol

<Quantum Chemical- Calculations for 2-Methoxy-6-methylphenol: An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure and reactive properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, computational methodologies, and practical implementation of these calculations. We explore key molecular descriptors relevant to the antioxidant potential of phenolic compounds, including conformational analysis, frontier molecular orbitals, bond dissociation enthalpy, ionization potential, and electron affinity. A detailed, step-by-step protocol for performing these calculations using common quantum chemistry software is provided, alongside a discussion of the interpretation of the results. The causality behind methodological choices is emphasized to ensure scientific integrity and reproducibility.

Introduction

This compound, a substituted phenolic compound, is of significant interest due to its potential antioxidant properties and its role as a structural motif in various natural products and pharmaceutical agents.[1][2][3][4][5] Understanding the relationship between its molecular structure and chemical reactivity is paramount for its application in drug design and materials science. Quantum chemical calculations offer a powerful in silico approach to investigate these properties at the atomic level, providing insights that complement experimental studies.[6]

This guide is structured to provide both a theoretical foundation and a practical workflow for conducting quantum chemical calculations on this compound. We will delve into the "why" behind the selection of specific computational methods and basis sets, ensuring a robust and scientifically sound approach.

Theoretical Background: The Quantum Mechanical Lens

At the heart of quantum chemical calculations lies the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for a multi-electron system like this compound, an exact solution is computationally intractable. Therefore, we rely on approximations, primarily the Hartree-Fock (HF) method and Density Functional Theory (DFT).[7][8][9][10][11]

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons.[10][11] While computationally efficient, HF neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.[7]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6][7] Instead of the complex wavefunction, DFT uses the electron density, a simpler three-dimensional quantity, to determine the energy of the system.[7][11] The core of DFT lies in the exchange-correlation functional, which accounts for the intricate electron-electron interactions.[7] Numerous functionals have been developed, with hybrid functionals like B3LYP being particularly popular and effective for organic molecules.[12][13][14][15]

Computational Methodology: A Validating Framework

The reliability of quantum chemical calculations hinges on the judicious choice of the computational method, basis set, and the inclusion of environmental effects.

Software Selection

Several robust software packages are available for performing quantum chemical calculations. Two of the most widely used are:

-

Gaussian: A comprehensive and versatile software package that implements a wide array of quantum chemical methods.[16][17][18][19][20]

-